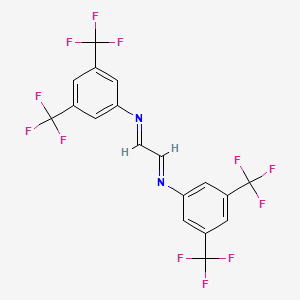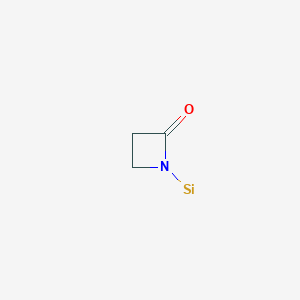
N-silyl-beta-lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-silyl-beta-lactam is a derivative of beta-lactam, a class of compounds characterized by a four-membered lactam ring Beta-lactams are widely known for their role in antibiotics, such as penicillins and cephalosporins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-silyl-beta-lactam typically involves the silylation of beta-lactam precursors. One common method is the reaction of beta-lactam with silyl chlorides in the presence of a base, such as triethylamine. This reaction proceeds under mild conditions and yields this compound as the primary product . Another approach involves the use of silylating agents like hexamethyldisilazane (HMDS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-silyl-beta-lactam undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can remove the silyl group, regenerating the parent beta-lactam.
Substitution: This compound can participate in nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can regenerate the parent beta-lactam. Substitution reactions can produce a variety of N-substituted beta-lactams with different functional groups.
Aplicaciones Científicas De Investigación
N-silyl-beta-lactam has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-silyl-beta-lactam involves its interaction with specific molecular targets. In the case of its antibacterial activity, this compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death . The silyl group can enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-silyl-beta-lactam include other beta-lactam derivatives, such as:
Penicillins: Classic beta-lactam antibiotics with a thiazolidine ring fused to the beta-lactam ring.
Cephalosporins: Beta-lactam antibiotics with a dihydrothiazine ring fused to the beta-lactam ring.
Carbapenems: Beta-lactam antibiotics with a carbapenem ring fused to the beta-lactam ring.
Uniqueness
This compound is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and binding affinity, making it a valuable scaffold for the development of new therapeutic agents and chemical intermediates .
Propiedades
Fórmula molecular |
C3H4NOSi |
|---|---|
Peso molecular |
98.15 g/mol |
InChI |
InChI=1S/C3H4NOSi/c5-3-1-2-4(3)6/h1-2H2 |
Clave InChI |
QRMOINVXKLUGJT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


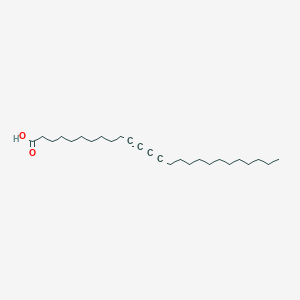




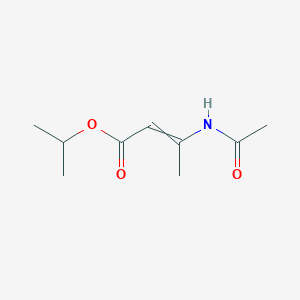
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

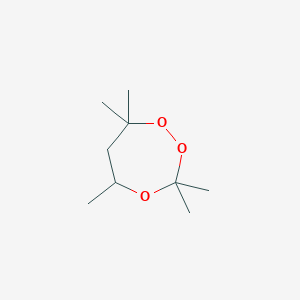

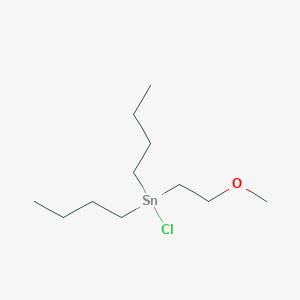
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)

